(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate
Description
Properties
Molecular Formula |
C23H18F2N6O5 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18F2N6O5/c24-23(25)17(36-21(33)14-9-5-2-6-10-14)15(11-34-20(32)13-7-3-1-4-8-13)35-22(23)31-19-16(29-30-31)18(26)27-12-28-19/h1-10,12,15,17,22H,11H2,(H2,26,27,28)/t15-,17-,22-/m1/s1 |
InChI Key |
ANUPYHQOONEMMX-ZDPZECHZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C4=NC=NC(=C4N=N3)N)(F)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C4=NC=NC(=C4N=N3)N)(F)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4,4-Difluorotetrahydrofuran Sugar Core
- Starting Material: Typically, a ribose or deoxyribose derivative is used as the starting sugar.
- Difluorination: Introduction of geminal difluoro groups at the 4-position is achieved through selective fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
- Stereochemical Control: The stereochemistry at C2, C3, and C5 is controlled via selective protection/deprotection steps and stereospecific reactions such as nucleophilic substitutions or ring closures.
- Hydroxyl Protection: The hydroxyl groups at C3 and C5 are protected as benzoyloxy esters by reaction with benzoyl chloride in the presence of a base (e.g., pyridine), yielding the 3- and 5-benzoate esters.
Preparation of the 7-Amino-3H-triazolo[4,5-D]pyrimidine Nucleobase
- The nucleobase is synthesized via condensation reactions involving precursors such as aminotriazoles and pyrimidine derivatives.
- Amination at the 7-position is introduced by selective substitution or amination reactions, ensuring the correct heterocyclic framework.
Coupling of the Sugar and Nucleobase
- Glycosylation Reaction: The nucleobase is coupled to the sugar moiety through a glycosylation reaction, often promoted by Lewis acids (e.g., trimethylsilyl triflate) under anhydrous conditions.
- The reaction conditions are optimized to favor the β-anomer with the desired (2R,3R,5R) stereochemistry.
- The benzoyloxy protecting groups on the sugar help in controlling regioselectivity and facilitate purification.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as preparative HPLC.
- Cold-chain transportation and storage are recommended due to the compound’s sensitivity.
- Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table: Representative Synthesis Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Difluorination of sugar core | DAST or similar fluorinating agent | 70-85 | Stereospecific introduction of 4,4-difluoro groups |
| Benzoylation of hydroxyl groups | Benzoyl chloride, pyridine, 0°C to RT | 80-90 | Protects C3 and C5 hydroxyls |
| Nucleobase synthesis | Condensation of aminotriazole and pyrimidine precursors | 60-75 | Formation of triazolopyrimidine core |
| Glycosylation coupling | Lewis acid catalysis (e.g., TMSOTf), anhydrous solvents | 50-70 | Stereoselective attachment to sugar |
| Purification | Preparative HPLC, crystallization | 90-95 | High purity final product |
Research Findings and Notes
- The difluorinated sugar moiety enhances metabolic stability and bioavailability by resisting enzymatic degradation.
- Benzoyloxy protecting groups are critical for maintaining compound integrity during synthesis and storage.
- The triazolopyrimidine base is a bioisostere of natural nucleobases, providing enhanced binding affinity in biological targets.
- Cold-chain handling is necessary due to the compound’s sensitivity to heat and moisture.
- The synthetic route is modular, allowing for analog development by modifying the nucleobase or sugar protecting groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzoate esters.
Reduction: Reduction reactions can target the triazolopyrimidine ring or the difluorotetrahydrofuran ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the specific substitution but can include reagents like sodium hydride (NaH) or halogenating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
The compound (2R,3R,5R)-5-(7-amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate has garnered attention in various scientific research applications. Below is a detailed exploration of its applications across different fields, supported by data tables and case studies.
Basic Information
- CAS Number : 2082744-93-0
- Molecular Formula : C23H18F2N6O5
- Molecular Weight : 496.42 g/mol
Structural Characteristics
The compound features a tetrahydrofuran core with multiple functional groups that enhance its reactivity and potential therapeutic applications. The presence of the triazole and pyrimidine moieties suggests significant biological activity.
Pharmaceutical Development
The compound is being studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its unique combination of triazole and pyrimidine rings may offer novel pathways for drug development.
Case Study: Antiviral Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit antiviral properties. A study found that compounds similar to the target molecule demonstrated efficacy against viral infections by inhibiting viral replication processes .
Anticancer Research
The compound's ability to interact with biological targets makes it a candidate for anticancer therapies. The difluorotetrahydrofuran structure may enhance the compound's stability and bioavailability.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Agricultural Chemistry
Due to its chemical structure, the compound may also find applications in agricultural chemistry as a potential pesticide or herbicide.
Case Study: Pesticidal Activity
Preliminary tests have suggested that triazole-containing compounds can act as effective pesticides by disrupting the metabolic processes in pests. Field trials are necessary to evaluate efficacy and safety in real-world applications .
Material Science
The compound's unique properties allow for potential applications in material science, particularly in developing new polymers or coatings.
Case Study: Coating Applications
Research has demonstrated that incorporating triazole derivatives into polymer matrices can enhance their thermal and mechanical properties, making them suitable for high-performance applications .
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism by which (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate exerts its effects likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyrimidine moiety can mimic nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The difluorotetrahydrofuran ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Analysis
Table 1: Key Comparative Data
*Inferred based on structural parallels to ticagrelor and related triazolo-pyrimidines.
Core Heterocycle Modifications
- Target Compound vs. Ticagrelor: Both share the triazolo[4,5-d]pyrimidin core but differ in substituents. Ticagrelor’s cyclopropane amino and hydroxyethoxy groups enable reversible P2Y12 receptor binding , whereas the target compound’s 4,4-difluoro and benzoyloxy groups may enhance metabolic stability and prodrug activation .
- Fluorination Effects: The 4,4-difluoro motif in the target compound reduces ring puckering and oxidative degradation compared to non-fluorinated analogues like Compound 7h () .
Substituent Impact on Bioactivity
- Benzoyloxy Groups : These ester moieties in the target compound likely improve membrane permeability, as seen in prodrug designs (e.g., valacyclovir) . In contrast, ticagrelor’s hydroxyethoxy group facilitates direct receptor interaction without metabolic activation .
- Thioether vs. Fluoroalkyl Chains : Compound 7h () and ’s trifluoromethylbenzyl thio derivatives demonstrate that sulfur-containing substituents enhance antibacterial activity, while fluorinated groups improve pharmacokinetic profiles .
Pharmacokinetic and Mechanistic Insights
- Metabolic Stability: The 4,4-difluoro group in the target compound likely reduces CYP450-mediated oxidation compared to non-fluorinated analogues .
- Prodrug Activation : Benzoyloxy esters may undergo hydrolysis in vivo to release the active hydroxymethyl metabolite, similar to clopidogrel’s prodrug mechanism .
- Target Engagement : While ticagrelor directly antagonizes P2Y12, the target compound’s triazolo-pyrimidin core could inhibit viral polymerases or bacterial enzymes, as seen in related compounds ().
Biological Activity
The compound (2R,3R,5R)-5-(7-amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate is a complex organic molecule with potential pharmacological applications. Its structure includes a triazole-pyrimidine moiety known for various biological activities, particularly in antifungal and antibacterial domains. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C23H18F2N6O5
- Molecular Weight : 496.42 g/mol
- CAS Number : 2082744-93-0
- Structural Features :
- Tetrahydrofuran ring
- Benzoyloxy group
- Difluoromethyl substitution
Antifungal Activity
Research indicates that derivatives of triazoles, including the one in focus, exhibit significant antifungal properties. The mechanism often involves inhibition of the enzyme lanosterol 14α-demethylase (CYP51), crucial in ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols, affecting fungal cell membrane integrity and function .
Antibacterial Activity
Triazole derivatives have also shown promise as antibacterial agents. They can disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism. Studies suggest that compounds with similar structures can inhibit various bacterial strains effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:
- Substituent Positioning : The placement of functional groups on the triazole and pyrimidine rings affects binding affinity to target enzymes.
- Steric Effects : The size and shape of substituents can influence the compound's ability to penetrate biological membranes and interact with targets.
Study 1: Antifungal Efficacy
In a study evaluating various triazole derivatives against Candida species, compounds similar to the target showed Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 8 µg/mL. The compound exhibited MIC values indicating good to excellent antifungal activity against resistant strains .
Study 2: Antibacterial Properties
Another study focused on the antibacterial effects of triazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated significant inhibition zones in agar diffusion assays, with some derivatives showing MICs as low as 4 µg/mL .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
